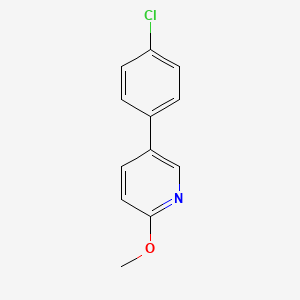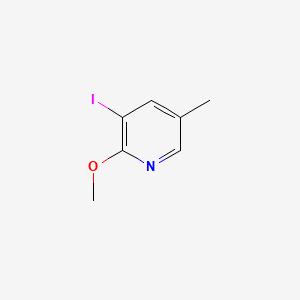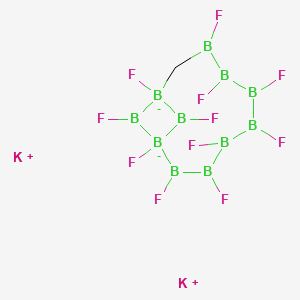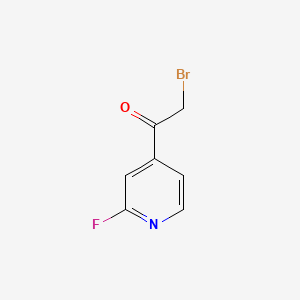![molecular formula C20H31BO4 B598327 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-87-9](/img/structure/B598327.png)
2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C20H31BO4 and its molecular weight is 346.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A study on a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealed insights into its crystal structure, which includes a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring. This structural understanding is essential for various scientific applications, particularly in material science and molecular engineering (Seeger & Heller, 1985).
Catalysis and Synthesis
- The product of catalyzed diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron, a compound closely related to the query molecule, was shown to have a cis arrangement of two boronate ester substituents, which is significant for catalytic processes in organic chemistry (Clegg et al., 1996).
- Another study focusing on the synthesis of benzyloxycyanophenylboronic esters, which include variations of dioxaborolane derivatives, indicates the relevance of these compounds in organic synthesis, particularly in the creation of complex organic molecules (El Bialy et al., 2011).
Material Science and Nanotechnology
- The synthesis and molecular structure analysis of various dioxaborolane derivatives, including the one , have implications in material science and nanotechnology. These compounds are potential intermediates for creating advanced materials with specific electronic or optical properties (Huang et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with its targets, CDK2 and Cyclin-A2, by inhibiting their activity . This inhibition is achieved through a distinctive mode of action, offering an alternative to ATP-competitive agents . The compound acts as a Michael acceptor, a mechanism already demonstrated for cysteine protease inhibitors .
Biochemical Pathways
The inhibition of CDK2 and Cyclin-A2 affects several biochemical pathways, including the FoxO signaling pathway , Cell cycle , Oocyte meiosis , p53 signaling pathway , PI3K-Akt signaling pathway , and Progesterone-mediated oocyte maturation . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Result of Action
The inhibition of CDK2 and Cyclin-A2 by this compound results in the disruption of cell cycle progression . This can lead to the arrest of cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO4/c1-19(2)20(3,4)25-21(24-19)18-16(22-5)12-9-13-17(18)23-14-15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBYHAZLAIYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718752 |
Source


|
| Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204580-87-9 |
Source


|
| Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)


![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)







